2-(2-Chloro-5-nitrophenyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries.
The major use of TFMP derivatives is in the protection of crops from pests. Various methods of synthesizing 2,3,5-DCTF have been reported.
More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
2-(2-Chloro-5-nitrophenyl)pyridine is used as an antineoplastic agent.
The compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.
The compound is in high demand for the production of these crop-protection products.
2-(2-Chloro-5-nitrophenyl)pyridine has been studied in the field of crystallography.
The study provides insights into the crystal structure of the compound.
2-(2-Chloro-5-nitrophenyl)pyridine is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals.
2-(2-Chloro-5-nitrophenyl)pyridine is used as a research chemical.
2-(2-Chloro-5-nitrophenyl)pyridine is a heterocyclic organic compound characterized by its complex bicyclic structure. It has the molecular formula CHClNO and a molecular weight of 234.64 g/mol. The compound features a pyridine ring fused with a phenyl ring that carries a chlorine atom at the second position and a nitro group at the fifth position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and biological activities, making it significant in various fields, particularly in agrochemicals and pharmaceuticals .
The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine typically involves cross-coupling reactions. One common method includes the reaction between 2-chloropyridine and 5-nitrobenzene, facilitated by transition metal catalysts . The reactions can be summarized as follows:
Research has demonstrated that 2-(2-Chloro-5-nitrophenyl)pyridine exhibits significant biological activity, particularly as an antineoplastic agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models by interfering with DNA replication processes . Additionally, its derivatives are utilized in crop protection, showcasing its dual role in both pharmaceutical and agricultural applications .
Several synthesis methods for 2-(2-Chloro-5-nitrophenyl)pyridine exist, including:
These methods are noted for their high yields and low byproduct formation, emphasizing efficiency in synthesis.
The compound is primarily used in:
Studies have indicated that 2-(2-Chloro-5-nitrophenyl)pyridine interacts with various biological targets, leading to its cytotoxic effects against cancer cells. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological efficacy . Furthermore, crystallographic studies reveal that it forms chain-like structures through chlorine-oxygen interactions, contributing to its stability and functionality .
Several compounds share structural or functional similarities with 2-(2-Chloro-5-nitrophenyl)pyridine. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloropyridine | Chlorine on pyridine ring | Used primarily as an intermediate |
5-Nitrobenzene | Nitro group on benzene | Commonly used in dye synthesis |
4-Amino-3-chlorobenzonitrile | Amino and nitrile groups | Exhibits different biological activities |
Pyridine | Simple nitrogen-containing heterocycle | Foundational structure for many derivatives |
Uniqueness of 2-(2-Chloro-5-nitrophenyl)pyridine:
This compound stands out due to its specific arrangement of functional groups that confer both antitumor activity and utility in crop protection. Its dual application potential makes it particularly valuable compared to other similar compounds.
The compound is systematically named 2-(2-chloro-5-nitrophenyl)pyridine under International Union of Pure and Applied Chemistry (IUPAC) guidelines. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₁H₇ClN₂O₂ |
Molecular Weight | 234.64 g/mol |
SMILES Notation | C1=CC=NC(=C1)C2=C(C=CC(=C2)N+[O-])Cl |
InChI Key | AKVCBZWZBMTKMQ-UHFFFAOYSA-N |
The structure comprises a pyridine ring (positions 1–6) linked to a nitro-substituted chlorophenyl group (positions 2′ and 5′).
Experimental crystallographic data for this specific compound are not reported in the literature. Computational attempts to calculate interplanar dihedral angles between the pyridine and phenyl rings encountered errors during optimization. However, analogous biaryl systems (e.g., biphenyl derivatives) exhibit torsional angles influenced by steric and electronic effects. For 2-(2-chloro-5-nitrophenyl)pyridine:
No tautomeric forms are reported due to the stability of the nitro group and pyridine ring. Conformational flexibility arises from rotation around the C–C bond connecting the pyridine and phenyl rings. Key factors influencing conformation:
Three primary methods are documented:
The compound serves as a key intermediate in synthesizing:
Critical identifiers include:
A failed attempt to compute dihedral angles using RDKit highlighted challenges in optimizing the molecule’s geometry. Future studies could employ higher-level computational methods (e.g., MP2) to resolve torsional energetics.